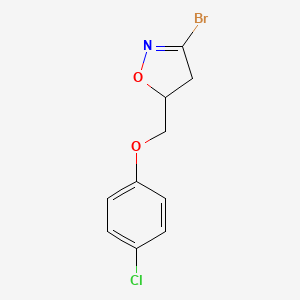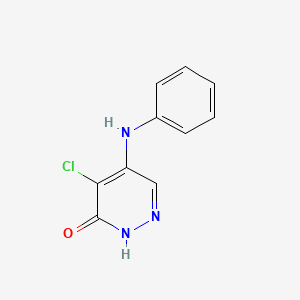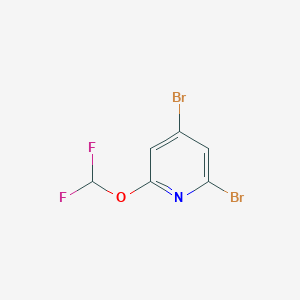
N-(2,3-Dichlorophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Diclorofenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto, con su estructura única, tiene potencial para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,3-Diclorofenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del anillo de triazol, seguido de la introducción de los grupos fenilo y p-tolilamino. El paso final generalmente involucra la formación del enlace tioacetamida.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción podrían dirigirse al anillo de triazol o a los grupos fenilo, alterando potencialmente la actividad biológica del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear reactivos de halogenación, nucleófilos y electrófilos en condiciones apropiadas.
Productos principales
Los productos principales de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfófonos, mientras que la sustitución podría introducir varios grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigación de su actividad biológica y potencial como candidato a fármaco.
Medicina: Exploración de su potencial terapéutico, particularmente en áreas como la investigación antifúngica, antibacteriana o anticancerígena.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, los derivados de triazol son conocidos por interactuar con enzimas o receptores, inhibiendo su actividad. Los objetivos moleculares podrían incluir enzimas involucradas en la síntesis de la pared celular, la replicación del ADN o las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Fluconazol: Un agente antifúngico triazol.
Itraconazol: Otro derivado de triazol con propiedades antifúngicas.
Voriconazol: Un agente antifúngico de amplio espectro.
Singularidad
N-(2,3-Diclorofenil)-2-((4-fenil-5-((p-tolilamino)metil)-4H-1,2,4-triazol-3-il)tio)acetamida se destaca por su combinación única de grupos funcionales, lo que puede conferir actividades biológicas y propiedades químicas distintas en comparación con otros derivados de triazol.
Propiedades
Fórmula molecular |
C24H21Cl2N5OS |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-10-12-17(13-11-16)27-14-21-29-30-24(31(21)18-6-3-2-4-7-18)33-15-22(32)28-20-9-5-8-19(25)23(20)26/h2-13,27H,14-15H2,1H3,(H,28,32) |
Clave InChI |
VSBVZAXUEOUCLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)


![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)








